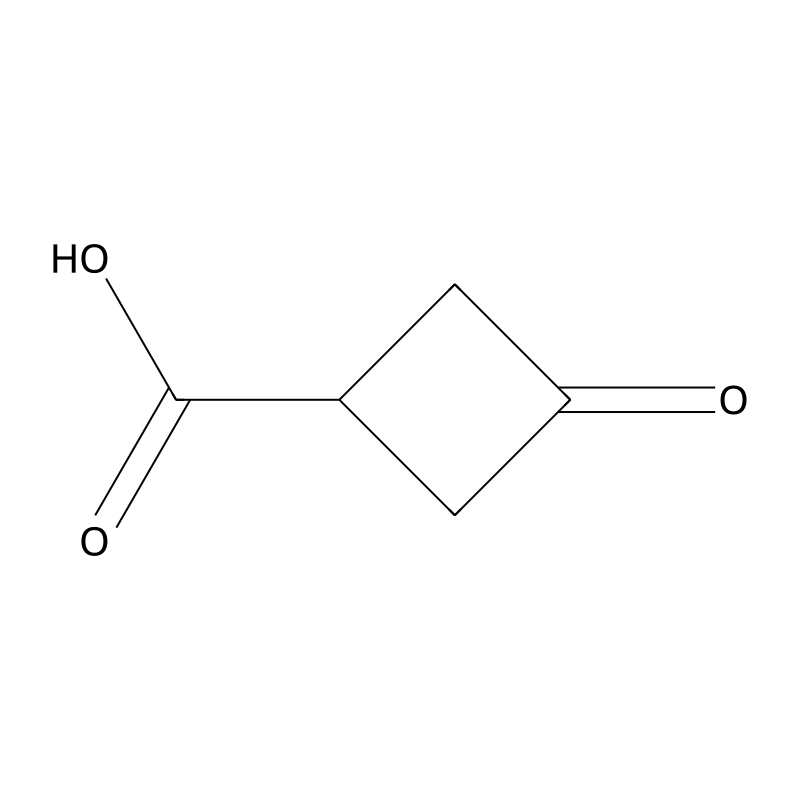3-Oxocyclobutanecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Oxocyclobutanecarboxylic acid can be synthesized through a three-step reaction process using acetone, bromine, and malononitrile as starting materials. This method involves sodium iodide as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst. The final product yield is reported to be between 52% and 68% with a purity of 99% to 99.2%.
Applications in Organic Synthesis:
-Oxocyclobutanecarboxylic acid serves as a valuable intermediate in various organic synthesis reactions. Its four-membered ring structure and the presence of a ketone and carboxylic acid functional group make it a versatile building block for the construction of more complex molecules. Studies have explored its utility in synthesizing diverse compounds, including:
- Heterocycles: These are cyclic structures containing atoms other than carbon in the ring. 3-Oxocyclobutanecarboxylic acid has been employed in the synthesis of various heterocycles, such as pyrazoles, oxazoles, and thiazoles [].
- Unsaturated carboxylic acids: These are carboxylic acids containing carbon-carbon double bonds. 3-Oxocyclobutanecarboxylic acid can be used as a starting material for the synthesis of unsaturated carboxylic acids through various reaction pathways [].
Potential Applications in Pharmaceutical Development:
- Neurodegenerative diseases: 3-Oxocyclobutanecarboxylic acid derivatives have been investigated for their potential to modulate neurotransmission, which is a key process in the brain. This modulation may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
- Anti-cancer drugs: Certain derivatives of 3-Oxocyclobutanecarboxylic acid have exhibited anti-proliferative activity against cancer cell lines, suggesting their potential as leads for further development of anti-cancer agents [].
3-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula and a molecular weight of 114.1 g/mol. It is characterized as a white solid, slightly soluble in water, with a melting point ranging from 69 to 70 °C and a boiling point of 296 °C . This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is utilized for the synthesis of various drugs, including those targeting autoimmune diseases and cancer .
- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form cyclobutanone derivatives.
- Nucleophilic Acyl Substitution: The acid can react with nucleophiles to form esters or amides.
- Condensation Reactions: It can undergo reactions with other carbonyl compounds to form larger cyclic structures or polymers.
The compound's reactivity is influenced by its functional groups, allowing it to engage in diverse synthetic pathways.
Research indicates that 3-oxocyclobutanecarboxylic acid is involved in the synthesis of pharmacologically active compounds. Notably, it is a precursor for Abrocitinib, a drug approved for treating atopic dermatitis . Its biological activity primarily stems from its ability to modulate biochemical pathways relevant to inflammation and immune response.
Several methods exist for synthesizing 3-oxocyclobutanecarboxylic acid, including:
- Three-Step Reaction:
- Alternative Method:
Both methods highlight the compound's accessibility for industrial production while maintaining cost-effectiveness.
3-Oxocyclobutanecarboxylic acid finds applications primarily in:
- Pharmaceutical Synthesis: It serves as an intermediate for various drugs, including inhibitors for specific kinases and treatments for chronic inflammatory diseases .
- Organic Synthesis: Used in creating complex organic molecules, especially in the development of new therapeutic agents.
- Organic Light-Emitting Diodes (OLEDs): It acts as an intermediate in the synthesis of materials used in OLED technology .
Interaction studies involving 3-oxocyclobutanecarboxylic acid focus on its role as an intermediate in drug synthesis. Its derivatives have been investigated for their potential interactions with biological targets such as enzymes involved in inflammatory pathways. The specific mechanisms by which these compounds exert their effects are subjects of ongoing research.
Several compounds share structural similarities with 3-oxocyclobutanecarboxylic acid. These include:
- Cyclobutanecarboxylic Acid
- Lacks the keto group at position 3.
- Less reactive due to fewer functional groups.
- 4-Oxocyclobutanecarboxylic Acid
- Has a keto group at position 4 instead of position 3.
- Exhibits different reactivity patterns.
- 2-Oxocyclopentanecarboxylic Acid
- A five-membered ring structure with similar functional groups.
- Different steric and electronic properties affecting reactivity.
Unique Features of 3-Oxocyclobutanecarboxylic Acid
The uniqueness of 3-oxocyclobutanecarboxylic acid lies in its specific positioning of functional groups that enhance its reactivity profile compared to similar compounds. Its ability to participate in diverse
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








